1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate
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Overview
Description
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is a complex organic compound that belongs to the class of polyols. This compound is characterized by the presence of multiple hydroxyl groups and ester linkages, making it a versatile molecule with various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate typically involves esterification reactions. The starting material, 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, is reacted with the respective carboxylic acids (pentanoic acid, hexanoic acid, octanoic acid, and decanoic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a component of biodegradable medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to form hydrogen bonds and participate in various chemical reactions, influencing the physical and chemical properties of the materials it is incorporated into. In biological systems, it may interact with cellular components, affecting processes such as cell adhesion and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: Another polyol with four hydroxyl groups, used in similar applications.
Trimethylolpropane: A triol used in the production of alkyd resins and polyurethanes.
Glycerol: A triol commonly used in pharmaceuticals and cosmetics.
Uniqueness
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is unique due to its combination of multiple ester and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility in water and compatibility with organic solvents.
Properties
Molecular Formula |
C34H62O8 |
---|---|
Molecular Weight |
598.9 g/mol |
IUPAC Name |
[2-(hexanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate |
InChI |
InChI=1S/C34H62O8/c1-5-9-13-15-16-18-21-25-33(38)42-29-34(26-39-30(35)22-12-8-4,27-40-31(36)23-19-11-7-3)28-41-32(37)24-20-17-14-10-6-2/h5-29H2,1-4H3 |
InChI Key |
XHVYDBZZZRKMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
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